N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide
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Overview
Description
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a propan-2-yl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a nitrile and an aldehyde in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the oxazole ring with a suitable alkylating agent.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group or other substituents on the oxazole ring can be substituted with different functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide can be compared with other similar compounds, such as:
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]ethyl}prop-2-enamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-4-8(16)14-9(2,3)6-5-7(17-15-6)10(11,12)13/h4-5H,1H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQAETKADVIGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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